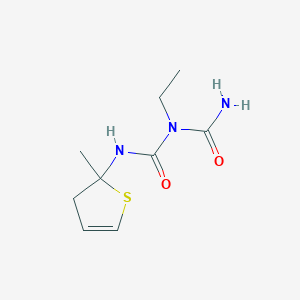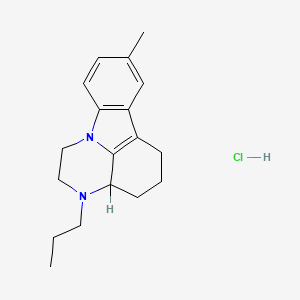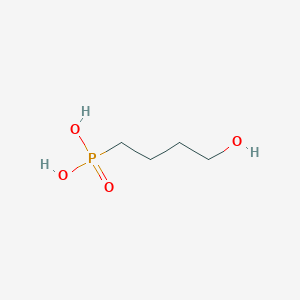
(4-Hydroxybutyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxybutyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H11O4P. It features a phosphonic acid group bonded to a four-carbon chain with a hydroxyl group at the terminal carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)phosphonic acid typically involves the reaction of 4-hydroxybutyl alcohol with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutylphosphonic acid or 4-carboxybutylphosphonic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in bone targeting and as a pro-drug.
Wirkmechanismus
The mechanism of action of (4-Hydroxybutyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic the phosphate moiety, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the modulation of enzyme activity, signaling pathways, and other cellular functions .
Vergleich Mit ähnlichen Verbindungen
- (4-Hydroxyphenyl)phosphonic acid
- (4-Hydroxybenzyl)phosphonic acid
- (4-Hydroxybutyl)phosphonate
Comparison: (4-Hydroxybutyl)phosphonic acid is unique due to its specific structural features, such as the four-carbon chain and terminal hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, (4-Hydroxyphenyl)phosphonic acid has a phenyl group instead of a butyl chain, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
74536-47-3 |
|---|---|
Molekularformel |
C4H11O4P |
Molekulargewicht |
154.10 g/mol |
IUPAC-Name |
4-hydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O4P/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H2,6,7,8) |
InChI-Schlüssel |
HQYIECBWMWWCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCP(=O)(O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
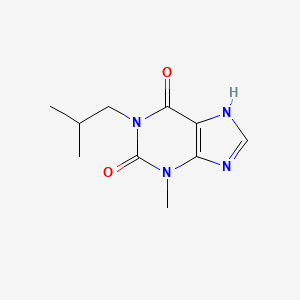
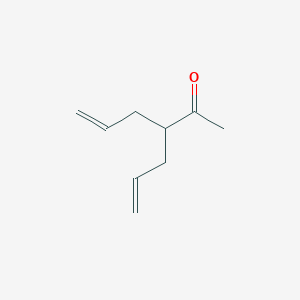
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
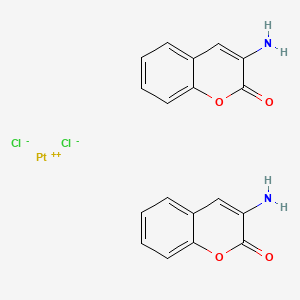
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
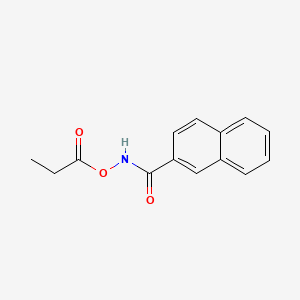
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

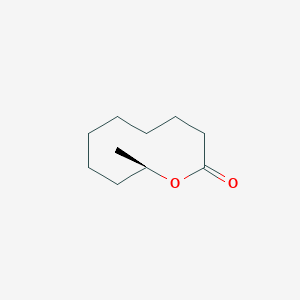
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
